molecular formula C13H10ClNO B1392288 2-Chloro-5-(3-methylbenzoyl)pyridine CAS No. 1187167-83-4

2-Chloro-5-(3-methylbenzoyl)pyridine

Cat. No.: B1392288
CAS No.: 1187167-83-4
M. Wt: 231.68 g/mol
InChI Key: HSVBDHYCJXHSJK-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-methylbenzoyl)pyridine is an organic compound with the molecular formula C13H10ClNO It is a derivative of pyridine, characterized by the presence of a chloro group at the second position and a 3-methylbenzoyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-methylbenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-Chloropyridine+3-Methylbenzoyl ChlorideBase, RefluxThis compound\text{2-Chloropyridine} + \text{3-Methylbenzoyl Chloride} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2-Chloropyridine+3-Methylbenzoyl ChlorideBase, Reflux​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(3-methylbenzoyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group on the benzoyl ring can be oxidized to form carboxylic acids.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 2-amino-5-(3-methylbenzoyl)pyridine or 2-thio-5-(3-methylbenzoyl)pyridine.

    Oxidation: Formation of 2-chloro-5-(3-carboxybenzoyl)pyridine.

    Reduction: Formation of 2-chloro-5-(3-methylbenzyl)pyridine.

Scientific Research Applications

2-Chloro-5-(3-methylbenzoyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-methylbenzoyl)pyridine involves its interaction with specific molecular targets. The chloro group and the benzoyl moiety contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • 2-Chloro-5-(2-methylbenzoyl)pyridine
  • 2-Chloro-5-(4-methylbenzoyl)pyridine
  • 2-Chloro-5-(3-methylphenyl)pyridine

Comparison: 2-Chloro-5-(3-methylbenzoyl)pyridine is unique due to the specific positioning of the methyl group on the benzoyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-3-2-4-10(7-9)13(16)11-5-6-12(14)15-8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVBDHYCJXHSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244008
Record name (6-Chloro-3-pyridinyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-83-4
Record name (6-Chloro-3-pyridinyl)(3-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-3-pyridinyl)(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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